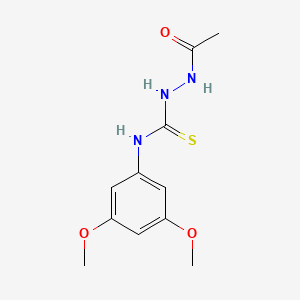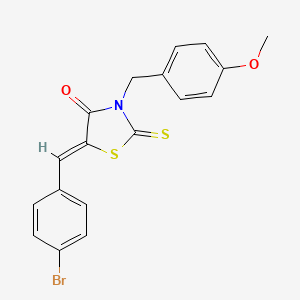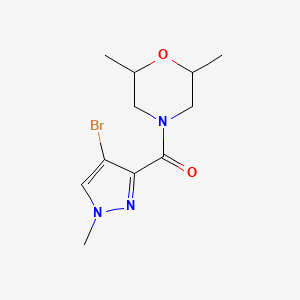![molecular formula C20H24N2O2 B4550655 N-[3-(4-morpholinyl)propyl]-2-biphenylcarboxamide](/img/structure/B4550655.png)
N-[3-(4-morpholinyl)propyl]-2-biphenylcarboxamide
Overview
Description
N-[3-(4-morpholinyl)propyl]-2-biphenylcarboxamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
N-[3-(4-morpholinyl)propyl]-2-biphenylcarboxamide and its derivatives have been synthesized and analyzed for their structural characteristics. For example, the synthesis of related compounds involving morpholino groups has been achieved through condensation reactions, and their crystal structures have been determined, providing insight into their molecular configurations (Lu et al., 2017).
Biological Activity and Antitumor Effects
Compounds containing morpholino and similar structures have been evaluated for their biological activities, including effective inhibition of cancer cell proliferation. This suggests potential therapeutic applications in cancer treatment, highlighting the importance of structural and functional analyses of such compounds (Lu et al., 2017).
Chemical Synthesis Techniques
Research has also focused on developing efficient synthesis methods for morpholine derivatives. Techniques involving sulfinamides as amine protecting groups have been explored, facilitating the conversion of amino alcohols into morpholines. This approach is significant for the synthesis of compounds like this compound, showcasing advancements in synthetic methodologies (Fritz et al., 2011).
Antifungal Applications
Derivatives of morpholino compounds, such as N-Benzoyl-N'-dialkylthiourea and its Co(III) complexes, have been synthesized and characterized. These compounds have shown antifungal activity against various pathogens, indicating their potential use in combating plant diseases and contributing to agricultural science (Weiqun et al., 2005).
Corrosion Inhibition
Research into morpholine-based carboxamide derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and components, highlighting the compound's versatility beyond biological applications (Nnaji et al., 2017).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(21-11-6-12-22-13-15-24-16-14-22)19-10-5-4-9-18(19)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJKQOSGRQFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-mercapto-3-[4-(4-pyridinylmethyl)phenyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4550591.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4550595.png)
![(2E)-2-(4-chlorophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4550600.png)
![(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4550605.png)


![2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4550635.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4550636.png)
![2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4550643.png)

![N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4550650.png)

![2-(2,4-difluorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4550675.png)
